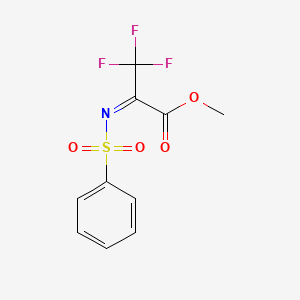

methyl (2E)-2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate

Description

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate is an organic compound with the molecular formula C10H8F3NO4S. It is a derivative of trifluoropyrotartaric acid and is known for its ability to undergo C-alkylation of aromatic π-systems

Properties

Molecular Formula |

C10H8F3NO4S |

|---|---|

Molecular Weight |

295.24 g/mol |

IUPAC Name |

methyl (2E)-2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3/b14-8+ |

InChI Key |

XFMFKEQBIQSLOX-RIYZIHGNSA-N |

Isomeric SMILES |

COC(=O)/C(=N\S(=O)(=O)C1=CC=CC=C1)/C(F)(F)F |

Canonical SMILES |

COC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate can be synthesized through the reaction of methyl trifluoropyruvate with benzenesulfonamide. The reaction typically occurs at room temperature (around 20°C) and forms a stable adduct . The synthetic route involves the formation of an imine derivative, which is then further processed to obtain the final product.

Chemical Reactions Analysis

This compound is known to undergo several types of chemical reactions, including:

C-Alkylation: Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate can C-alkylate aromatic π-systems such as N,N-dimethylaniline, indole, and thiophene.

Thermal Ene Reactions: It can also participate in thermal ene reactions with terminal alkenes, leading to the formation of γ,δ-unsaturated derivatives of α-amino α-trifluoromethylcarboxylic acids.

Scientific Research Applications

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate has several applications in scientific research:

Organic Chemistry: It is used as a reagent for C-alkylation of aromatic π-systems, which is valuable in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound’s ability to form stable adducts and its reactivity make it a potential candidate for drug development and synthesis of pharmaceutical intermediates.

Material Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The primary mechanism of action for methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate involves its ability to undergo C-alkylation of aromatic π-systems. This reaction is regiospecific and occurs at the site of maximum π-density. The compound’s reactivity is influenced by the hardness of the π-base, with harder bases hindering the reaction .

Comparison with Similar Compounds

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate can be compared to other imine derivatives of trifluoropyrotartaric acid, such as methyl 3,3,3-trifluoro-2-methanesulfonyliminopropionate. Both compounds participate in thermal ene reactions with terminal alkenes, but methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate is unique in its regiospecific C-alkylation of aromatic π-systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.